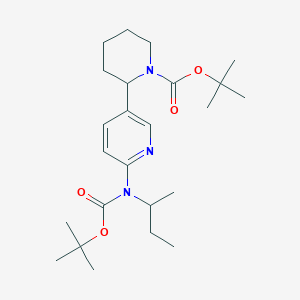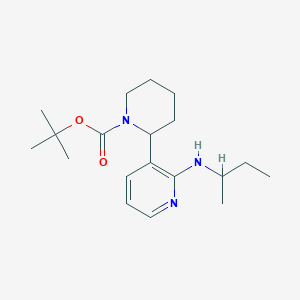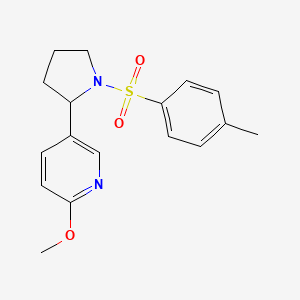![molecular formula C34H48F6FeP2 B11823502 Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-](/img/structure/B11823502.png)
Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)- is a complex organometallic compound. It is characterized by the presence of a ferrocene core, which consists of two cyclopentadienyl rings bound to a central iron atom. The compound is further modified with phosphino groups, making it a valuable ligand in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)- typically involves the reaction of ferrocene with phosphino reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF) and dichloromethane. The reaction temperature is usually maintained between 0°C and room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield. Purification is typically achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can convert ferrocenium ions back to ferrocene.
Substitution: The phosphino groups can participate in substitution reactions, where they are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a catalyst and are carried out under mild conditions to prevent degradation of the ferrocene core .
Major Products Formed
The major products formed from these reactions include ferrocenium salts, reduced ferrocene derivatives, and substituted ferrocene complexes. These products have various applications in catalysis and materials science .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry. It forms stable complexes with various metals, which are used as catalysts in organic synthesis .
Biology
In biological research, ferrocene derivatives are explored for their potential as drug delivery agents due to their stability and ability to undergo redox reactions .
Medicine
In medicine, ferrocene-based compounds are investigated for their anticancer properties. The redox activity of ferrocene is exploited to generate reactive oxygen species that can target cancer cells .
Industry
In the industrial sector, ferrocene derivatives are used as additives in fuels to improve combustion efficiency and reduce emissions .
Mecanismo De Acción
The mechanism by which Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)- exerts its effects involves its ability to form stable complexes with metals. These complexes can act as catalysts, facilitating various chemical reactions. The phosphino groups enhance the compound’s ability to coordinate with metals, making it a versatile ligand .
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(dicyclohexylphosphino)-, (2S)-: This compound has similar phosphino groups but differs in the substituents on the phosphino groups.
1,1’-Bis[bis(dimethylamino)phosphino]ferrocene: This compound features dimethylamino groups instead of trifluoromethyl groups.
Uniqueness
The uniqueness of Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)- lies in its trifluoromethyl-substituted phosphino groups. These groups enhance the compound’s electron-withdrawing properties, making it a more effective ligand in certain catalytic reactions .
Propiedades
Fórmula molecular |
C34H48F6FeP2 |
|---|---|
Peso molecular |
688.5 g/mol |
Nombre IUPAC |
[(1R)-1-[2-bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C29H38F6P2.C5H10.Fe/c1-19(37(26(2,3)4)27(5,6)7)24-9-8-10-25(24)36(22-15-11-20(12-16-22)28(30,31)32)23-17-13-21(14-18-23)29(33,34)35;1-2-4-5-3-1;/h11-19,24-25H,8-10H2,1-7H3;1-5H2;/t19-,24?,25?;;/m1../s1 |
Clave InChI |
JRQFJZMJWPMCTL-ZSFUJXLDSA-N |
SMILES isomérico |
C[C@H](C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
SMILES canónico |
CC(C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)
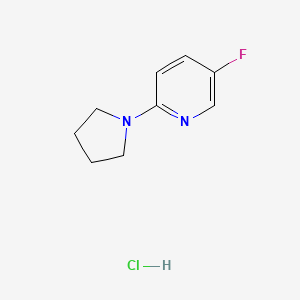
![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride](/img/structure/B11823436.png)
![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate](/img/structure/B11823449.png)

![1-Fluoro-3-iodobicyclo[1.1.1]pentane](/img/structure/B11823464.png)
![2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823466.png)
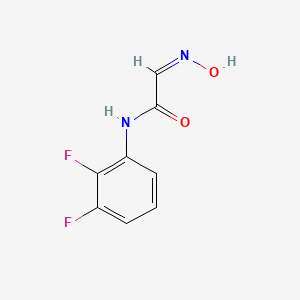
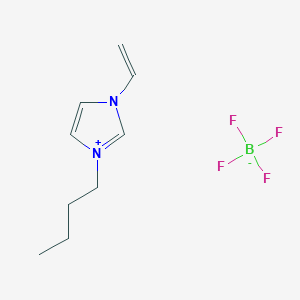
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate](/img/structure/B11823475.png)
